![molecular formula C21H22N4O5S B2438194 4-butyl-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione CAS No. 1358915-20-4](/img/structure/B2438194.png)
4-butyl-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is a chemical compound with significant potential in various scientific research fields. This compound exhibits unique properties that enable its application in medicine, materials science, and catalysis.
Wissenschaftliche Forschungsanwendungen
4-butyl-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, enhancing the efficiency and selectivity of chemical transformations. In biology, this compound is studied for its potential therapeutic effects, including its role in drug development and disease treatment. In medicine, this compound is investigated for its potential to target specific molecular pathways, offering new avenues for the treatment of various diseases. Additionally, in the industry, this compound is utilized in the development of new materials with unique properties, contributing to advancements in technology and manufacturing.
Analyse Chemischer Reaktionen
4-butyl-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require specific catalysts or solvents to facilitate the exchange of functional groups. The major products formed from these reactions vary based on the reaction conditions and the nature of the starting materials.
Wirkmechanismus
The mechanism of action of 4-butyl-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that this compound exerts its effects by binding to particular receptors or enzymes, modulating their activity and influencing various cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
4-butyl-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups, such as Chembl4559103 and Chembl4559104. These compounds may share some properties with this compound but differ in their specific applications, reactivity, and mechanism of action. The unique properties of this compound make it a valuable compound for various scientific research applications, setting it apart from its counterparts .
Eigenschaften
IUPAC Name |
8-butyl-11-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-4-5-9-23-19(27)18-14(8-10-31-18)25-20(23)22-24(21(25)28)12-15(26)13-6-7-16(29-2)17(11-13)30-3/h6-8,10-11H,4-5,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAXSLHRJCWUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
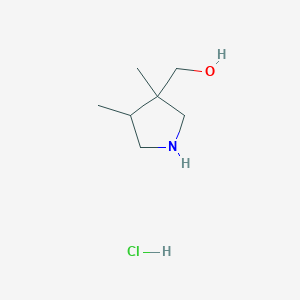
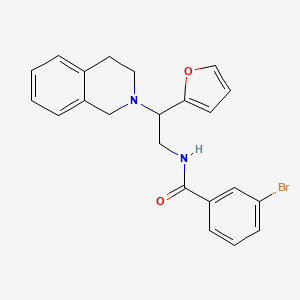
![methyl 2-[2-(2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate](/img/structure/B2438114.png)
![(2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide](/img/structure/B2438115.png)
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2438118.png)
![N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2438120.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2438121.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2438122.png)
![3-[(1S)-1-Azidoethyl]-1-benzothiophene](/img/structure/B2438123.png)
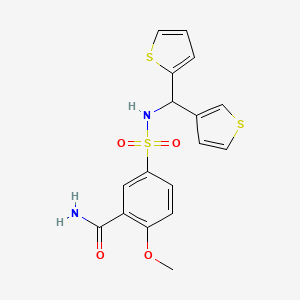
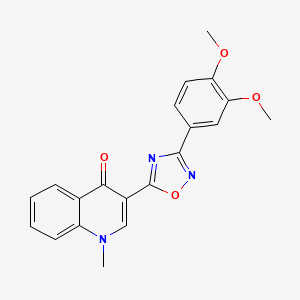
![1-phenyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B2438131.png)
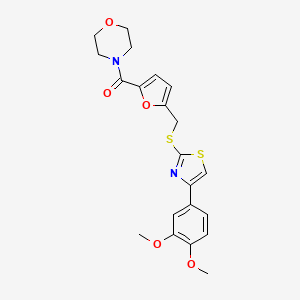
![N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2438134.png)
